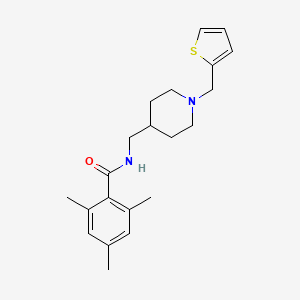

![molecular formula C15H25N5O2S B2899309 N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2201356-70-7](/img/structure/B2899309.png)

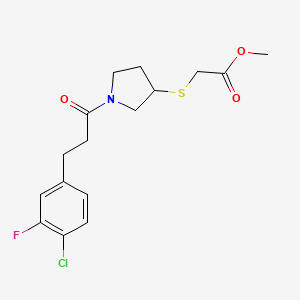

N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a kinase inhibitor that has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Anticancer Research

The pyrrolidine ring is a common feature in many anticancer agents. Its presence in a compound can contribute to the stereochemistry of the molecule and influence its biological activity. The specific configuration of substituents on the pyrrolidine ring can lead to different binding modes with enantioselective proteins, which is crucial for the development of targeted cancer therapies .

Antimicrobial Agents

Compounds with a pyrrolidine structure have been shown to possess antibacterial activity. The activity can vary depending on the substituents attached to the nitrogen atom of the pyrrolidine ring. For instance, increasing the size of the N’-substituent has been associated with enhanced antibacterial properties .

Analgesic Development

Piperidine derivatives are well-known in the field of analgesic drug development. The piperidine moiety is a key structural component in many pain-relieving medications. It’s believed that the piperidine ring’s ability to adopt different conformations may interact with various biological targets involved in pain perception .

Anti-inflammatory Applications

The anti-inflammatory properties of piperidine derivatives make them candidates for the treatment of inflammatory diseases. The structural flexibility of the piperidine ring allows for the creation of compounds that can modulate the body’s inflammatory response, potentially leading to new treatments for conditions like arthritis .

Antipsychotic Medications

Piperidine structures are also found in antipsychotic drugs. These compounds can interact with central nervous system receptors, influencing neurotransmitter activity. The design of new antipsychotic drugs often involves modifications to the piperidine ring to enhance efficacy and reduce side effects .

Neurodegenerative Disease Research

The structural diversity afforded by the piperidine and pyrrolidine rings makes them valuable in designing drugs for neurodegenerative diseases. The ability to fine-tune the molecular structure for specific interactions with neural receptors or enzymes could lead to breakthroughs in treating diseases like Alzheimer’s and Parkinson’s .

properties

IUPAC Name |

N,6-dimethyl-N-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O2S/c1-13-11-15(17-12-16-13)18(2)14-5-9-20(10-6-14)23(21,22)19-7-3-4-8-19/h11-12,14H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCUYEFMJSSUFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N(C)C2CCN(CC2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B2899230.png)

![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2899234.png)

![N,6-dimethyl-N-((3-methyl-1-propyl-1H-pyrazol-5-yl)methyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2899235.png)

![N-[(cyclopropylcarbonyl)oxy]-N-{(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amine](/img/structure/B2899238.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2899242.png)

![Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2899245.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2899247.png)

![Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2899248.png)